molecular formula C12H21N3O3 B1261918 N~6~-{[(2s,3s)-3-Methyl-3,4-Dihydro-2h-Pyrrol-2-Yl]carbonyl}-L-Lysine

N~6~-{[(2s,3s)-3-Methyl-3,4-Dihydro-2h-Pyrrol-2-Yl]carbonyl}-L-Lysine

Cat. No. B1261918
M. Wt: 255.31 g/mol
InChI Key: ZFOMKMMPBOQKMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolysine is an N-acyl-amino acid that is lysine in which one of the amino nitrogens at position N6 is replaced by a 3-methyl-3,4-dihydro-2H-pyrrole-2-carbonyl group. It is a lysine derivative, a N-acyl-amino acid, a pyrroline and a secondary carboxamide.

Scientific Research Applications

Identification of Heterocyclic Nitrogen Compounds

Research has identified new heterocyclic nitrogen compounds from glucose-lysine and xylose-lysine Maillard model systems. These compounds, formed through the Maillard reaction, suggest potential applications in understanding food chemistry and the impact of glycation on proteins in biological systems. The study identifies compounds like epsilon-[2-formyl-5-(hydroxymethyl)pyrrole-1-yl]-L-norleucine and 1-(5-carboxy-5-aminopentyl)-2-formyl-3-(1,2,3-trihydroxypropyl)pyrrole, indicating the complexity of reactions involving lysine derivatives (Bailey, Ames, & Mann, 2000).

Impact on Volatile Reaction Products

Another study focused on the effect of pH on volatile reaction products in xylose-lysine model systems. This research sheds light on how different conditions can influence the formation of nitrogen-containing compounds, contributing to flavors in food products. The findings demonstrate the diverse range of compounds that can arise from the interaction of lysine with sugars under varying conditions (Apriyantono & Ames, 1993).

Marine Natural Product Synthesis

The synthesis of marine natural products from L-lysine, such as Nalpha-(4-bromopyrrolyl-2-carbonyl)-L-homoarginine, highlights the role of lysine derivatives in the biosynthesis of complex molecules. This research offers insights into the potential applications of lysine derivatives in synthesizing biologically active compounds and exploring their ecological roles in marine environments (Lindel, Hochgürtel, Assmann, & Köck, 2000).

Genetic Encoding and Protein Modification

Studies have demonstrated the genetic encoding of lysine derivatives for site-specific protein modification. This has significant implications for the field of protein engineering, allowing for the precise modification of proteins with functional groups that can be used in various biochemical and biophysical studies. Such modifications expand the toolkit available for studying protein function and interactions in a controlled manner (Nguyen et al., 2009).

properties

IUPAC Name

2-amino-6-[(3-methyl-3,4-dihydro-2H-pyrrole-2-carbonyl)amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O3/c1-8-5-7-14-10(8)11(16)15-6-3-2-4-9(13)12(17)18/h7-10H,2-6,13H2,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOMKMMPBOQKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=NC1C(=O)NCCCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~6~-{[(2s,3s)-3-Methyl-3,4-Dihydro-2h-Pyrrol-2-Yl]carbonyl}-L-Lysine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N~6~-{[(2s,3s)-3-Methyl-3,4-Dihydro-2h-Pyrrol-2-Yl]carbonyl}-L-Lysine
Reactant of Route 2
N~6~-{[(2s,3s)-3-Methyl-3,4-Dihydro-2h-Pyrrol-2-Yl]carbonyl}-L-Lysine
Reactant of Route 3
N~6~-{[(2s,3s)-3-Methyl-3,4-Dihydro-2h-Pyrrol-2-Yl]carbonyl}-L-Lysine
Reactant of Route 4
N~6~-{[(2s,3s)-3-Methyl-3,4-Dihydro-2h-Pyrrol-2-Yl]carbonyl}-L-Lysine
Reactant of Route 5
N~6~-{[(2s,3s)-3-Methyl-3,4-Dihydro-2h-Pyrrol-2-Yl]carbonyl}-L-Lysine
Reactant of Route 6
N~6~-{[(2s,3s)-3-Methyl-3,4-Dihydro-2h-Pyrrol-2-Yl]carbonyl}-L-Lysine

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